molecular formula C11H17N3O4 B1599669 Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate CAS No. 500701-36-0

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1599669
CAS RN: 500701-36-0
M. Wt: 255.27 g/mol
InChI Key: GSKBQNSUPDETCV-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (M4TBCA) is an organic compound with a complex structure composed of two nitrogen atoms and several carbon atoms, as well as a tert-butoxycarbonylamino group. It is a derivative of imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms and three carbon atoms. M4TBCA has been used in various scientific research applications, and is of particular interest due to its biochemical and physiological effects. In

Scientific Research Applications

Stereoselective Synthesis

One application involves its use in dynamic kinetic resolution processes to achieve stereoselective carbon-carbon bond formation. For instance, Kubo et al. (1997) developed a method utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This approach facilitated the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are crucial building blocks in synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Structural Characterization and Hydrogen Bond Analysis

Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, using single-crystal X-ray diffraction. Their study provided insights into the molecular conformation, interactions, and assembly facilitated by hydrogen bonding, showcasing the compound's utility in understanding molecular structures and interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Conversion and Synthesis of Nucleosides

Kojima, Minakawa, and Matsuda (2000) described a chemical conversion process for 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside) using di-tert-butyl dicarbonate. This process yielded various derivatives, demonstrating the compound's role in nucleoside and nucleotide synthesis (Kojima, Minakawa, & Matsuda, 2000).

Application in Cyclic Depsipeptide Synthesis

Wang et al. (2013) synthesized 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole of Lyngbyabellin A, which displayed moderate cytotoxicity against specific cell lines. This study highlights its application in developing novel cyclic depsipeptides with potential biological activities (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).

Mechanism of Action

    Target of Action

    The primary target of this compound is Caspase-3 . Caspase-3 is a crucial executioner in the process of apoptosis, or programmed cell death, and plays a significant role in maintaining cellular health and homeostasis.

    Mode of Action

    It is known that the compound interacts with its target, possibly inhibiting or modulating its activity . This interaction can lead to changes in the cellular processes controlled by the target, such as apoptosis.

    Biochemical Pathways

    The compound likely affects the apoptosis pathway due to its interaction with Caspase-3 . The downstream effects of this interaction could include the initiation of apoptosis, leading to cell death, or the inhibition of apoptosis, leading to cell survival.

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on its interaction with Caspase-3 . If the compound inhibits Caspase-3, it could prevent apoptosis, potentially leading to uncontrolled cell growth. Conversely, if it activates Caspase-3, it could induce apoptosis, leading to cell death.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could denature the compound, reducing its efficacy. Additionally, the presence of other molecules could compete with the compound for its target, potentially reducing its action.

properties

IUPAC Name

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBQNSUPDETCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464111
Record name METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

CAS RN

500701-36-0
Record name METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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